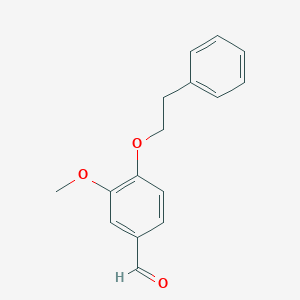

3-Methoxy-4-(2-phenylethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(2-phenylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-16-11-14(12-17)7-8-15(16)19-10-9-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQXMNKNBDWQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274065 | |

| Record name | 3-Methoxy-4-(2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149428-74-0 | |

| Record name | 3-Methoxy-4-(2-phenylethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149428-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-(2-phenylethoxy)benzaldehyde (CAS: 149428-74-0)

Foreword: Navigating the Chemical Landscape

In the vast repository of chemical intermediates, specific molecules can be both intriguing and sparsely documented. 3-Methoxy-4-(2-phenylethoxy)benzaldehyde, identified by its CAS number 149428-74-0, is one such compound. While commercially available, it exists in a space with limited dedicated peer-reviewed literature, making a comprehensive understanding challenging yet crucial for researchers aiming to unlock its potential. This guide is structured to provide a deep, practical, and scientifically-grounded overview of this molecule. It moves beyond a simple data sheet to explain the why behind its properties and potential uses, empowering researchers in their experimental design and application.

A critical point of clarification is the distinction from a similarly named compound, 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde. The presence of the "oxo" group signifies a ketone functionality, fundamentally altering the molecule's structure, reactivity, and biological profile[1]. This guide will focus exclusively on the non-oxo variant, CAS 149428-74-0.

Core Molecular Identity and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. Its structure is built upon a vanillin core, where the phenolic hydroxyl group has been etherified with a 2-phenylethyl moiety. This combination of an aldehyde, a methoxy group, and a phenylethoxy ether linkage on a central benzene ring imparts a unique set of chemical characteristics.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 149428-74-0 | [2] |

| Molecular Formula | C₁₆H₁₆O₃ | [2] |

| Molecular Weight | 256.30 g/mol | [2] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). Insoluble in water. | Inferred from structure |

| Hazard Statement | Irritant |[2] |

Synthesis and Mechanism: The Williamson Ether Approach

The most logical and established method for synthesizing this molecule is the Williamson ether synthesis.[3][4][5][6] This venerable SN2 reaction is ideal for forming the ether linkage between the vanillin precursor and the phenylethyl side chain.

The causality for this choice is clear: the phenolic proton of vanillin (4-hydroxy-3-methoxybenzaldehyde) is acidic and can be readily deprotonated by a suitable base to form a potent phenoxide nucleophile. This nucleophile then attacks an electrophilic carbon provided by a 2-phenylethyl halide (e.g., 2-phenylethyl bromide), displacing the halide leaving group.[3][5]

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process controls, ensuring reaction completion and product purity.

-

Reagent Preparation & Inert Atmosphere:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add vanillin (1.0 eq).

-

Dissolve the vanillin in anhydrous N,N-dimethylformamide (DMF) or acetonitrile. The use of an anhydrous polar aprotic solvent is critical as it effectively solvates the cation of the base without interfering with the nucleophile, thereby accelerating the SN2 reaction.[6]

-

Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃) for a potentially faster reaction. The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions.

-

-

Nucleophilic Substitution Reaction:

-

To the stirring suspension, add 2-phenylethyl bromide (1.1 eq) dropwise at room temperature. An excess of the alkylating agent ensures the complete consumption of the more valuable vanillin starting material.

-

Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. The elevated temperature provides the necessary activation energy for the substitution.

-

-

In-Process Control (TLC Monitoring):

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).

-

Spot the starting vanillin, the reaction mixture, and a co-spot. The reaction is complete upon the disappearance of the vanillin spot (which is more polar and will have a lower Rf value) and the appearance of a new, less polar product spot.[7]

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This quenches the reaction and precipitates the organic product.

-

Extract the aqueous mixture three times with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash sequentially with 5% sodium hydroxide solution (to remove any unreacted vanillin), water, and finally brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.

-

Chemical Reactivity and Synthetic Potential

The molecule's reactivity is dominated by its aldehyde functional group, which is a versatile handle for a wide range of chemical transformations.[8]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles (e.g., Grignard reagents, organolithiums, cyanide) to form secondary alcohols.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to substituted amines, a common transformation in medicinal chemistry.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon-carbon bond formation.

-

Condensation Reactions: As an aromatic aldehyde, it can participate in aldol and Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds, which are precursors to chalcones and other bioactive scaffolds.[1]

The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI). The two aromatic rings can undergo electrophilic aromatic substitution, with the substitution pattern directed by the existing activating groups (methoxy and ether).

Analytical Characterization Profile

A robust analytical workflow is essential for confirming the identity and purity of the synthesized compound.

Table 2: Expected Analytical Signatures

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | - Aldehyde proton (CHO) singlet ~9.8 ppm. - Aromatic protons on the vanillin core (~6.9-7.4 ppm). - Aromatic protons on the phenylethyl group (~7.2-7.3 ppm). - Methoxy (-OCH₃) singlet ~3.9 ppm. - Two methylene triplets (-OCH₂CH₂Ph) ~4.2 ppm and ~3.1 ppm. | The chemical shifts are characteristic of the specific electronic environments of the protons. The aldehyde proton is highly deshielded. The methylene groups will appear as triplets due to coupling with each other.[9][10][11] |

| ¹³C NMR | - Aldehyde carbonyl carbon ~191 ppm. - Aromatic carbons ~110-160 ppm. - Methoxy carbon ~56 ppm. - Methylene carbons (-OCH₂CH₂Ph) ~70 ppm and ~36 ppm. | The carbonyl carbon has a highly characteristic downfield shift. The number of distinct aromatic signals will confirm the substitution pattern.[12][13] |

| FTIR | - Strong C=O stretch (aldehyde) ~1705-1685 cm⁻¹. - C-H stretch (aldehyde) two weak bands ~2850 and ~2750 cm⁻¹. - Asymmetric C-O-C stretch (aryl ether) ~1250 cm⁻¹. - Aromatic C=C stretches ~1600-1450 cm⁻¹. | Conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde. The two C-H aldehyde stretches are highly diagnostic. The aryl ether C-O stretch is also a key feature.[14][15][16][17][18] |

| GC-MS | - A molecular ion peak (M⁺) at m/z = 256. - Characteristic fragmentation patterns, likely involving cleavage at the benzylic position (m/z 91, tropylium ion) and cleavage of the ether linkage. | Mass spectrometry confirms the molecular weight. Fragmentation analysis provides structural confirmation. Derivatization may be needed for robust analysis.[19][20][21][22] |

Applications in Research and Drug Development

While specific applications for this compound are not extensively reported, its structural motifs are prevalent in medicinal chemistry and materials science.[23][24] Its utility can be inferred as a key intermediate.

-

Scaffold for Bioactive Molecules: Benzaldehyde derivatives are fundamental building blocks for a wide range of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[23][25][26] The phenylethoxy group can enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic binding pockets in biological targets.

-

Precursor for Heterocyclic Synthesis: The aldehyde functionality is a key starting point for constructing various heterocyclic rings (e.g., pyrimidines, imidazoles, oxazoles) that form the core of many drugs.

-

Intermediate for Agrochemicals: Phenoxy benzaldehyde structures are used as intermediates in the synthesis of pyrethroid pesticides.[24][27]

Safety, Handling, and Disposal

As an aromatic aldehyde, this compound should be handled with appropriate care, assuming it is an irritant and potentially harmful.[2]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or butyl rubber gloves. Latex is not recommended for protection against aldehyde solutions.[28]

-

Eye Protection: Use splash-proof safety goggles or a full-face shield.[28][29]

-

Lab Coat: A standard lab coat is required. For splash risks, a chemically resistant apron should be used.[29]

-

-

Handling:

-

Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[29][30]

-

Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water for at least 15 minutes.[28]

-

Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge.[30][31][32]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[32]

-

-

Disposal:

Conclusion

This compound (CAS 149428-74-0) represents a valuable, albeit under-documented, chemical intermediate. Its structure, combining the reactive aldehyde of a vanillin core with a lipophilic phenylethoxy group, makes it a promising precursor for complex molecular synthesis. By leveraging established synthetic methodologies like the Williamson ether synthesis and understanding its reactivity through the lens of its functional groups, researchers can effectively incorporate this molecule into their discovery workflows. Adherence to rigorous analytical characterization and strict safety protocols is paramount to ensuring reliable and safe scientific advancement.

References

-

American Chemical Society. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. [Link]

-

Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]

-

Baiwir, M., et al. (n.d.). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics. [Link]

-

Neta Scientific. (n.d.). AstaTech 3-METHOXY-4-(2-OXO-2-PHENYLETHOXY)BENZALDEHYDE, 95% purity, 5G. [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)... [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

-

Perfumer's Apprentice. (2021). SAFETY DATA SHEET - Aldehyde C-8 FPD-2015A-2384. [Link]

-

ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. [Link]

-

University of Washington. (2017). Formaldehyde, Formalin, Paraformaldehyde Safe Work Practices. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... [Link]

-

LookChem. (n.d.). m-PHENOXY BENZALDEHYDE. [Link]

-

Sci-Hub. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Organic Magnetic Resonance. [Link]

-

National Institutes of Health. (n.d.). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. PMC. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

-

University of North Dakota. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

-

YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

-

YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

National Institutes of Health. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC. [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

-

National Institutes of Health. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. PMC. [Link]

-

World Journal of Pharmaceutical Research. (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.

Sources

- 1. Buy 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde | 723332-14-7 [smolecule.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. francis-press.com [francis-press.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. nbinno.com [nbinno.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase / Organic Magnetic Resonance, 1971 [sci-hub.box]

- 12. researchgate.net [researchgate.net]

- 13. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. commons.und.edu [commons.und.edu]

- 22. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Multifaceted Role Of P-Hydroxybenzaldehyde (PHBA) In Modern Chemistry And Industry - KBR [hskbrchemical.com]

- 24. manavchem.com [manavchem.com]

- 25. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 27. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 28. homework.study.com [homework.study.com]

- 29. depts.washington.edu [depts.washington.edu]

- 30. johndwalsh.com [johndwalsh.com]

- 31. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

Discovery and history of 3-Methoxy-4-(2-phenylethoxy)benzaldehyde

An In-depth Technical Guide on 3-Methoxy-4-(2-phenylethoxy)benzaldehyde: Discovery, Synthesis, and Applications in Drug Development

Abstract

This compound (CAS No. 149428-74-0) is a pivotal, yet often unheralded, intermediate in medicinal chemistry.[1] Its strategic importance lies in its role as a key building block for a class of potent and selective phosphodiesterase 4 (PDE4) inhibitors, which are instrumental in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comprehensive technical overview, tracing its conceptual origins in early PDE4 inhibitor research to detailed, field-proven synthetic protocols. We will dissect the causality behind experimental choices, present key analytical data, and contextualize its application within modern drug discovery workflows, offering researchers and drug development professionals a foundational and practical resource.

The Genesis: Discovery and Historical Context

The history of this compound is not one of a singular, celebrated discovery but rather an evolutionary tale intertwined with the development of selective phosphodiesterase 4 (PDE4) inhibitors. The journey began with the identification of Rolipram in the early 1990s by Schering AG.[2] Rolipram, a selective PDE4 inhibitor, demonstrated potential as an antidepressant and anti-inflammatory agent, establishing a critical pharmacophore for future research.[2][3]

Rolipram's structure, featuring a 3-cyclopentyloxy-4-methoxyphenyl group, highlighted the importance of the catechol ether moiety for high-affinity binding to the PDE4 active site.[4] Subsequent structure-activity relationship (SAR) studies by numerous research groups sought to optimize potency and improve the therapeutic window, as Rolipram itself was limited by side effects like nausea and emesis.[3][5] These investigations revealed that the hydrophobic pocket of the PDE4 active site could accommodate various ether substituents.[6][7] The phenylethoxy group emerged as a particularly effective moiety, capable of forming favorable interactions within this pocket.

This led to the logical and deliberate synthesis of precursors like this compound. The aldehyde functionality provides a versatile chemical handle for elaboration into more complex drug molecules, making it an ideal intermediate for the rapid generation of compound libraries aimed at discovering next-generation PDE4 inhibitors.

Synthesis: A Field-Proven Protocol

The most reliable and widely employed method for synthesizing this intermediate is the Williamson ether synthesis, a classic SN2 reaction. The protocol involves the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with (2-bromoethyl)benzene.

Core Reaction Mechanism

The reaction proceeds via the deprotonation of the phenolic hydroxyl group of isovanillin by a mild base, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic methylene carbon of (2-bromoethyl)benzene, displacing the bromide ion and forming the desired ether linkage.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

Reagents & Equipment:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

(2-Bromoethyl)benzene (Phenethyl bromide)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely ground

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard reflux apparatus, magnetic stirrer with heating, rotary evaporator

Step-by-Step Methodology:

-

Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), charge a round-bottom flask with isovanillin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvation: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of isovanillin).

-

Phenoxide Formation: Stir the suspension at room temperature for 30 minutes. The fine suspension of K₂CO₃ ensures a large surface area for efficient deprotonation.

-

Alkylation: Add (2-bromoethyl)benzene (1.1 eq) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the isovanillin spot is consumed (typically 4-6 hours).

-

Quench & Extraction: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF). Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water (twice) and then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel to yield the final product as a white to off-white solid.

Causality Behind Experimental Choices

-

Base Selection: Anhydrous potassium carbonate is the base of choice. It is strong enough to deprotonate the phenol but not the aldehyde, preventing side reactions. Its insolubility in DMF drives the equilibrium towards the formation of the potassium phenoxide salt on the solid-liquid interface.[8]

-

Solvent Selection: Anhydrous DMF is a polar aprotic solvent, ideal for SN2 reactions. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the reaction rate.

-

Reagent Stoichiometry: A slight excess of the alkylating agent, (2-bromoethyl)benzene, is used to ensure the complete consumption of the more valuable starting material, isovanillin. A larger excess of the base is used to drive the initial deprotonation.

-

Temperature Control: Heating to 70-80 °C provides sufficient thermal energy to overcome the activation barrier of the reaction without causing decomposition of the aldehyde product.

Synthetic Workflow Diagram

Caption: Williamson Ether Synthesis workflow for this compound.

Physicochemical & Spectroscopic Data

The identity and purity of the synthesized compound are validated through standard analytical techniques.

| Property | Data |

| CAS Number | 149428-74-0[1] |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (Predicted) | δ 9.85 (s, 1H, -CHO), 7.45-7.25 (m, 7H, Ar-H), 7.00 (d, 1H, Ar-H), 4.30 (t, 2H, -O-CH₂-), 3.90 (s, 3H, -OCH₃), 3.18 (t, 2H, -CH₂-Ph) |

| ¹³C NMR (Predicted) | δ 191.0, 154.8, 150.0, 138.2, 129.2, 128.9, 127.0, 126.5, 112.0, 109.8, 71.5, 56.2, 36.0 |

| IR (Predicted, cm⁻¹) | ~2930 (C-H), ~1685 (C=O, aldehyde), ~1590, 1510 (C=C, aromatic), ~1260 (C-O, ether) |

Note: Spectroscopic data are predicted based on the analysis of structurally similar compounds and standard chemical shift values, as a peer-reviewed publication with full characterization was not available at the time of writing.

Application in Drug Development: A Gateway to PDE4 Inhibition

The primary and most significant application of this compound is its role as a versatile intermediate in the synthesis of selective PDE4 inhibitors.

Phosphodiesterase 4 is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory cells.[9] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to a downstream cascade that suppresses the activity of immune cells and reduces the production of pro-inflammatory mediators.[6] This mechanism is highly effective in treating inflammatory respiratory diseases.

The aldehyde group of our title compound serves as a reactive anchor for building the rest of the drug molecule. For instance, it can undergo reactions such as:

-

Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

-

Reductive amination to introduce nitrogen-containing heterocycles.

-

Aldol or Knoevenagel condensations to form α,β-unsaturated systems.

These transformations allow for the attachment of other pharmacophoric elements necessary for high-affinity binding and desirable pharmacokinetic properties, ultimately leading to the final active pharmaceutical ingredient (API).

PDE4 Inhibition Signaling Pathway

Caption: The role of PDE4 in the cAMP signaling pathway and its inhibition.

Conclusion

This compound is a testament to the enabling power of synthetic intermediates in modern drug discovery. Its design is a direct descendant of foundational SAR studies on first-generation PDE4 inhibitors. The robust and scalable synthesis, rooted in the classic Williamson ether reaction, allows for its reliable production, facilitating the exploration of new chemical space in the ongoing quest for safer and more effective anti-inflammatory therapeutics. For any research team working on PDE4 targets, a mastery of the synthesis and chemistry of this intermediate is not just advantageous; it is fundamental.

References

- Muller, G. W., & McKenna, J. M. (2006). The rise and fall of the PDE4 inhibitors. Annual Reports in Medicinal Chemistry, 41, 191-206.

- Giembycz, M. A. (2001). N-Arylrolipram derivatives as potent and selective PDE4 inhibitors. Chem Pharm Bull (Tokyo), 49(8), 1009-17.

- Krause, W., Kühne, G., & Sauerbrey, N. (1990). Pharmacokinetics of (+)-rolipram and (-)-rolipram in healthy volunteers. European Journal of Clinical Pharmacology, 38(1), 71-75.

- Zhu, J., Mix, E., & Winblad, B. (2001). The role of PDE4 in the CNS. CNS Drug Reviews, 7(4), 389-404.

- Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 61(10), 4389-4413.

-

Wikipedia. (2026). Rolipram. [Link]

-

Alzheimer's Drug Discovery Foundation. (2020). Rolipram Cognitive Vitality Report. [Link]

- Souness, J. E., & Rao, S. (1997). Rolipram and structurally-related compounds as PDE4 inhibitors. Immunology and Cell Biology, 75(2), 123-132.

- Montana, J. G., & Thomas, A. P. (2003). Synthesis and Structure-Activity Relationship of N-arylrolipram Derivatives as Inhibitors of PDE4 Isozymes. Bioorganic & Medicinal Chemistry Letters, 13(17), 2925-2929.

- Google Patents. (2017). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Page, C. P., & Spina, D. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 4964. [Link]

-

Rocchiccioli, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11520. [Link]

-

Wang, Y., et al. (2023). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. ACS Chemical Neuroscience, 14(11), 2058–2068. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. Rolipram - Wikipedia [en.wikipedia.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to a Privileged Scaffold: A Deep Dive into the Synthesis and Application of Benzaldehyde Derivatives

Abstract

Benzaldehyde and its synthetic derivatives represent a cornerstone in modern organic and medicinal chemistry. The inherent reactivity of the aldehyde functional group, coupled with the vast potential for functionalization of the aromatic ring, establishes this class of compounds as a "privileged scaffold" in the design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of synthetic benzaldehyde derivatives. Tailored for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically flowing narrative that delves into the causality behind experimental choices, provides validated protocols, and offers insights into the structure-activity relationships that govern the diverse applications of these versatile molecules.

Introduction: The Enduring Relevance of a Simple Aromatic Aldehyde

Benzaldehyde, the simplest aromatic aldehyde, is far more than a mere flavoring agent. Its true value lies in its capacity to serve as a versatile starting material for the construction of a vast array of more complex molecules. The aldehyde group is highly reactive, readily participating in nucleophilic additions, condensations, oxidations, and reductions.[1] Furthermore, the benzene ring can be adorned with a diverse palette of substituents that modulate the electronic properties and steric environment of the molecule, thereby fine-tuning its reactivity and biological activity.[1] This guide will navigate the synthetic landscape of benzaldehyde derivatives, from classical condensation reactions to modern cross-coupling strategies, and explore their profound impact on medicinal chemistry, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

The Synthetic Toolkit: Crafting Molecular Diversity

The synthesis of benzaldehyde derivatives is a mature yet continually evolving field. The choice of synthetic route is dictated by the desired substitution pattern, the nature of the functional groups, and the overall complexity of the target molecule. This section will detail key synthetic methodologies, providing not only step-by-step protocols but also the rationale behind the selection of specific reagents and conditions.

Foundational Reactions: Building the Core Structure

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, including the benzyloxy and other alkoxy derivatives of hydroxybenzaldehydes. This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2] The choice of a non-nucleophilic base and an appropriate solvent is critical to favor substitution over elimination, especially with secondary alkyl halides.[3]

Experimental Protocol: Synthesis of 2-(Benzyloxy)benzaldehyde [4]

-

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to yield pure 2-(benzyloxy)benzaldehyde.

-

-

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting material. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the phenolic proton in the ¹H NMR spectrum and the appearance of the benzylic protons are key indicators of a successful reaction.

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation between an aromatic aldehyde (like benzaldehyde or its derivatives) and a ketone or another aldehyde possessing an α-hydrogen.[5] This reaction is a cornerstone for the synthesis of α,β-unsaturated ketones, particularly chalcones, which are precursors to flavonoids and exhibit a wide range of biological activities.[5]

Experimental Protocol: Solvent-Free Synthesis of a Chalcone Derivative [6]

-

Materials:

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equivalent)

-

Acetophenone (1.0 equivalent)

-

Sodium hydroxide (NaOH), solid pellet (1.0 equivalent)

-

Mortar and pestle

-

95% Ethanol (for recrystallization)

-

-

Procedure:

-

In a porcelain mortar, combine the substituted benzaldehyde and acetophenone.

-

Add one pellet of solid NaOH.

-

Grind the mixture vigorously with a pestle for 5-10 minutes. The mixture will typically become a paste and may change color.

-

After the reaction is complete (monitored by TLC if desired), add cold water to the mortar and continue to grind to break up the solid.

-

Collect the crude chalcone by suction filtration and wash thoroughly with cold water to remove NaOH.

-

Recrystallize the crude product from 95% ethanol to obtain the pure chalcone.

-

-

Causality: The use of a solvent-free method is not only environmentally friendly ("green chemistry") but can also accelerate the reaction rate and, in some cases, improve yields by increasing the concentration of reactants.[6] The solid NaOH acts as both the catalyst and a grinding aid.

Advanced Strategies: Precision and Efficiency

Modern synthetic chemistry increasingly relies on methods that are both efficient and atom-economical. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups at specific positions on an aromatic ring, obviating the need for pre-functionalized substrates.[7][8] For benzaldehydes, the aldehyde group can act as a transient directing group, facilitating functionalization at the ortho position.[9]

Experimental Protocol: Palladium-Catalyzed ortho-C–H Arylation of Benzaldehyde (Conceptual Outline based on related methodologies)[8]

-

Materials:

-

Benzaldehyde derivative (1.0 equivalent)

-

Arylboronic acid or ester (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

-

Ligand (e.g., a phosphine ligand like SPhos, 10-20 mol%)

-

Base (e.g., potassium carbonate or cesium carbonate, 2.0 equivalents)

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), combine the benzaldehyde derivative, arylboronic acid, Pd(OAc)₂, ligand, and base.

-

Add the anhydrous solvent via syringe.

-

Seal the flask and heat the reaction mixture at 80-120 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Expertise & Experience: The choice of ligand is crucial in palladium-catalyzed reactions as it influences the catalyst's stability, activity, and selectivity. The base is required to facilitate the transmetalation step. Strictly anhydrous conditions are often necessary to prevent catalyst deactivation and competing side reactions.[10]

Benzaldehyde Derivatives in Drug Discovery: A Multifaceted Arsenal

The structural versatility of synthetic benzaldehyde derivatives has made them a rich source of lead compounds in drug discovery. Their biological activities span a wide spectrum, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous studies have demonstrated the potent cytotoxic effects of benzaldehyde derivatives against a variety of cancer cell lines.[4][11][12] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

A series of benzyloxybenzaldehyde derivatives have shown significant activity against the HL-60 human leukemia cell line.[1] For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde exhibited potent anticancer activity, inducing apoptosis and causing a loss of mitochondrial membrane potential.[1]

Table 1: Comparative Cytotoxicity of Selected Benzaldehyde Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 (Leukemia) | <10 | [1] |

| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 µg/mL | [11][12] |

| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 µg/mL | [11][12] |

| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 µg/mL | [11][12] |

| ABMM-15 (a benzyloxybenzaldehyde) | A549 (Lung Cancer) | 0.23 | [13][14] |

| ABMM-16 (a benzyloxybenzaldehyde) | A549 (Lung Cancer) | 1.29 | [13][14] |

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of many diseases. Benzaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[15][16]

Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation in macrophages.[17] Certain brominated hydroxybenzaldehydes have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages.[15][16] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15] Mechanistically, these compounds inhibit the phosphorylation of IκB-α, which prevents the nuclear translocation of the pro-inflammatory transcription factor NF-κB.[15] They also suppress the phosphorylation of key MAPK proteins like ERK and JNK.[15]

Caption: Inhibition of NF-κB and MAPK pathways by benzaldehyde derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The search for new antimicrobial agents is a global health priority. Benzaldehyde and its derivatives have demonstrated activity against a range of bacteria and fungi. The lipophilicity of certain derivatives is thought to facilitate their interaction with microbial cell membranes, leading to disruption and cell death.

Conclusion and Future Perspectives

Synthetic benzaldehyde derivatives are a testament to the power of a privileged scaffold in chemical and biological sciences. Their synthetic tractability allows for the creation of vast chemical libraries, while their diverse biological activities continue to provide fertile ground for drug discovery. The insights into their mechanisms of action, particularly the modulation of key signaling pathways, offer a rational basis for the design of next-generation therapeutics. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the humble benzaldehyde will undoubtedly continue to be a central character in the development of innovative solutions to pressing challenges in medicine and beyond.

References

-

Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

- Lin, C. F., et al. (2005). Synthesis of 3-benzyloxybenzaldehyde.

-

How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. [Link]

-

SYNTHESIS OF CHALCONES. JETIR. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Li, W., et al. (2025). Pd-Catalyzed Selective ortho-C–H Silylation of Benzaldehydes Using Transient Directing Group. Organic Letters. [Link]

- Williamson Ether Synthesis. University of Richmond.

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]

- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv

-

Chen, X.-Y., Ozturk, S., & Sorensen, E. J. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters. [Link]

- Williamson Ether Synthesis. University of Richmond.

- CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará.

-

Chen, X.-Y., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters. [Link]

- Experiment 06 Williamson Ether Synthesis.

-

Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. NIH. [Link]

-

Pd-Catalyzed Selective ortho-C-H Silylation of Benzaldehydes Using Transient Directing Group. PubMed. [Link]

- Tandem Reactions: Synthesis of Substituted Benzaldehydes.

- Scope of substituted benzaldehydes.

-

5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. PubMed. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

- IC50 values for compounds 1 and 2 in various cancer cell lines and a...

-

Williamson Ether Synthesis. Chemistry Steps. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. [Link]

- Lipopolysaccharide stimulation of ERK1/2 increases TNF-alpha production via Egr-1.

-

Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. [Link]

Sources

- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jetir.org [jetir.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. repositorio.ufc.br [repositorio.ufc.br]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipopolysaccharide stimulation of ERK1/2 increases TNF-alpha production via Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Williamson etherification for phenacyloxy benzaldehyde derivatives

An Application Guide to the Synthesis of Phenacyloxy Benzaldehyde Derivatives via Williamson Etherification

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of phenacyloxy benzaldehyde derivatives through the Williamson etherification. This guide is designed to offer both theoretical depth and practical, field-proven protocols to ensure successful synthesis and high-purity products.

Theoretical Framework: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4] In the context of synthesizing phenacyloxy benzaldehyde derivatives, this involves the deprotonation of a substituted 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile. This phenoxide subsequently attacks an electrophilic phenacyl halide (an α-haloketone), leading to the formation of the desired ether and the displacement of the halide leaving group.[1][5]

The SN2 nature of this reaction dictates several critical experimental considerations:

-

Substrate Steric Hindrance: The reaction is most efficient with unhindered primary alkyl halides.[3][4] Phenacyl halides, being primary halides, are excellent substrates for this transformation.

-

Nucleophile Strength: The nucleophilicity of the phenoxide is crucial. Electron-donating groups on the benzaldehyde ring can enhance the nucleophilicity of the corresponding phenoxide, while electron-withdrawing groups may diminish it.

-

Leaving Group Ability: The rate of the SN2 reaction is also dependent on the nature of the leaving group. Generally, the reactivity order is I > Br > Cl.[6] Phenacyl bromide is a commonly used and effective reagent.[5]

A visual representation of the general mechanism is provided below.

Caption: General mechanism of Williamson ether synthesis for phenacyloxy benzaldehyde derivatives.

Critical Experimental Parameters: A Deeper Dive

The success of the Williamson etherification hinges on the judicious selection of reaction conditions. For the synthesis of aryl ethers, such as phenacyloxy benzaldehydes, specific considerations are paramount.

2.1 Choice of Base and Solvent

The acidity of the phenolic proton in 4-hydroxybenzaldehyde derivatives allows for the use of moderately strong bases. While strong bases like sodium hydride (NaH) are effective, they are often unnecessary and can promote side reactions.[4][7] Weaker bases such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or organic bases like triethylamine (Et₃N) are generally sufficient and offer better control.[3][5][7]

The solvent plays a pivotal role in the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more available to act as a nucleophile.[1][3][7] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, thereby reducing its reactivity.[6]

2.2 Navigating Potential Side Reactions

While the Williamson ether synthesis is robust, competing reactions can lower the yield and complicate purification.

-

E2 Elimination: This is a common side reaction, particularly with secondary and tertiary alkyl halides.[3][8] However, with primary halides like phenacyl bromide, elimination is generally not a significant concern unless harsh conditions (e.g., high temperatures and a sterically hindered base) are employed.

-

C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation, the desired pathway) or the aromatic ring (C-alkylation, a potential side reaction).[1][3] The use of polar aprotic solvents strongly favors the desired O-alkylation.[3]

Caption: Desired O-alkylation versus the potential C-alkylation side reaction.

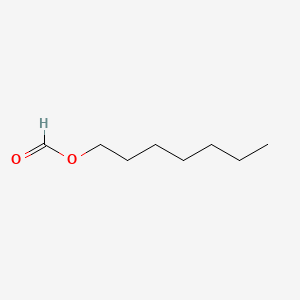

Detailed Experimental Protocol: Synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a representative phenacyloxy benzaldehyde derivative.[5][9][10]

3.1 Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Hydroxybenzaldehyde | 122.12 | 10 | 1.22 g |

| 2-Bromoacetophenone | 199.04 | 10 | 1.99 g |

| Triethylamine (Et₃N) | 101.19 | - | 5 mL |

| Methanol | 32.04 | - | As solvent |

| Sodium Dodecyl Sulfate (SDS) | 288.38 | 2.08 | 0.06 g (optional) |

3.2 Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.22 g (10 mmol) of 4-hydroxybenzaldehyde in an appropriate volume of methanol. To this solution, add 5 mL of triethylamine.[9][10]

-

Addition of Phenacyl Bromide: In a separate beaker, dissolve 1.99 g (10 mmol) of 2-bromoacetophenone (phenacyl bromide) in methanol. For reactions in a micellar medium, which can enhance reaction rates, the phenacyl bromide solution can be prepared in a mixture of methanol and water (70:30 v/v) containing 0.06 g of sodium dodecyl sulfate (SDS).[10]

-

Reaction Initiation: Add the phenacyl bromide solution dropwise to the stirred solution of 4-hydroxybenzaldehyde and triethylamine at room temperature.[9][10]

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for approximately 5-7 hours.[9][10] Progress can be monitored by Thin Layer Chromatography (TLC) using an eluent system such as ethyl acetate and n-hexane (3:1).[9][10]

-

Work-up and Isolation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.[9][10] The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with water, dried, and then purified by recrystallization from ethanol or an ethanol-water mixture to yield the pure phenacyloxy benzaldehyde derivative.[9][10]

Caption: Step-by-step experimental workflow for the synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde.

3.3 Characterization Data

The synthesized product, 4-(2-oxo-2-phenylethoxy)benzaldehyde, is a yellowish-white solid.[5][9] Expected characterization data is summarized below.

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₃[11][12][13] |

| Molecular Weight | 240.25 g/mol [11][12][13] |

| Melting Point | 120 °C[5] |

| FT-IR (cm⁻¹) | 3070 (CH aromatic), 1689 (C=O ketone), 1218 (C-O-C ether)[5] |

| ¹H-NMR (CDCl₃, δ ppm) | 10.09 (1H, s, CHO), 7.02-8.00 (9H, m, aromatic), 5.39 (2H, s, -CH₂-)[5][9] |

| ¹³C-NMR (CDCl₃, δ ppm) | 193.32 (C=O ketone), 190.79 (CHO), 70.77 (-CH₂-), 162.85 (Ar-C-O)[9] |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | - Incomplete deprotonation of the phenol.- Low reactivity of the alkyl halide. | - Use a slightly stronger base (e.g., K₂CO₃) or ensure the base is anhydrous.- Use phenacyl bromide or iodide instead of chloride. |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Poor solvent choice. | - Extend the reaction time and monitor by TLC.- Ensure a polar aprotic solvent like DMF or acetonitrile is used.[3] |

| Presence of Byproducts | - C-alkylation.- Elimination reaction. | - Use a polar aprotic solvent to favor O-alkylation.[3]- Maintain a moderate reaction temperature to disfavor elimination.[3] |

| Difficulty in Purification | - Starting materials co-precipitating with the product. | - Ensure complete reaction by monitoring with TLC.- Optimize the recrystallization solvent system. |

Conclusion

The Williamson etherification is a highly effective and adaptable method for the synthesis of phenacyloxy benzaldehyde derivatives. By carefully selecting the base, solvent, and reaction temperature, and by being mindful of potential side reactions, researchers can achieve high yields of pure products. The protocol detailed herein provides a solid foundation for the synthesis of these valuable compounds, which serve as important intermediates in medicinal chemistry and materials science.

References

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458.

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, January 25). The Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]

- González-García, N., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11(10), 5584-5594.

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

- Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 6(10), 2451-2458.

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).

- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

Chemchart. (n.d.). 4-(2-oxo-2-phenylethoxy)benzaldehyde (139484-40-5). Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Oxo-2-phenylethoxy)benzaldehyde. Retrieved from [Link]

-

Semantic Scholar. (2016, October 20). [PDF] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of synthesis of 4-phenacyloxy benzaldehyde derivatives. Retrieved from [Link]

-

European Patent Office. (n.d.). Method for the purification of benzaldehyde. EP 0016487 B1. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. francis-press.com [francis-press.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 9. ijceronline.com [ijceronline.com]

- 10. researchgate.net [researchgate.net]

- 11. biosynth.com [biosynth.com]

- 12. 4-(2-Oxo-2-phenylethoxy)benzaldehyde | C15H12O3 | CID 2060331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

Application Notes & Protocols: Investigating 3-Methoxy-4-(2-phenylethoxy)benzaldehyde as a Novel Phosphodiesterase-4 (PDE4) Inhibitor for Anti-Inflammatory Drug Discovery

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Methoxy-4-(2-phenylethoxy)benzaldehyde in pharmaceutical research and development. Drawing from established principles in medicinal chemistry and pharmacology, we postulate that its core structure, featuring a substituted catechol ether, presents a compelling scaffold for the inhibition of phosphodiesterase-4 (PDE4). Inhibition of PDE4 is a clinically validated strategy for treating a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and asthma.[1][2] This guide details the complete workflow, from chemical synthesis and analytical characterization to robust in vitro biological evaluation protocols designed to validate its potential as a PDE4 inhibitor. We further outline a conceptual framework for preliminary pharmacokinetic assessment.

Introduction: The Rationale for Investigation

The enzyme family phosphodiesterase-4 (PDE4) plays a critical role in regulating cellular inflammation by specifically hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger.[3] Elevated intracellular cAMP levels in immune cells, such as neutrophils, eosinophils, and T-cells, lead to a potent anti-inflammatory response, including the suppression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and leukotriene B4 (LTB₄).[4][5] Consequently, the development of selective PDE4 inhibitors has been a major focus in drug discovery, leading to approved therapeutics like Roflumilast and Apremilast.[6]

This compound (herein referred to as MPB) possesses a key pharmacophoric feature common to many potent PDE4 inhibitors: a substituted catechol ether moiety. This structural alert suggests a high probability of interaction with the active site of PDE4. This application note serves as a foundational guide to systematically synthesize, characterize, and evaluate MPB as a novel drug candidate targeting inflammatory pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 149428-74-0 | [7] |

| Molecular Formula | C₁₆H₁₆O₃ | [7] |

| Molecular Weight | 256.30 g/mol | [7] |

| Appearance | Postulated: Off-white to pale yellow solid | N/A |

| Purity | >98% (Target for biological assays) | N/A |

PART 1: Synthesis and Analytical Characterization

The synthesis of MPB can be efficiently achieved via a Williamson ether synthesis, a robust and scalable method. The causality for this choice rests on its high efficiency for forming aryl ethers from phenols and the commercial availability of the starting materials.

Protocol 1: Synthesis of MPB via Williamson Ether Synthesis

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

(2-Bromoethyl)benzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add vanillin (1.0 eq) and anhydrous DMF.

-

Add anhydrous potassium carbonate (1.5 eq). This base is crucial for deprotonating the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide.[8]

-

Stir the mixture at room temperature for 20 minutes.

-

Add (2-bromoethyl)benzene (1.1 eq) dropwise to the solution.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. matrixscientific.com [matrixscientific.com]

- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Comprehensive Analytical Characterization of 3-Methoxy-4-(2-phenylethoxy)benzaldehyde

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive suite of analytical methodologies for the characterization of 3-Methoxy-4-(2-phenylethoxy)benzaldehyde (CAS: 149428-74-0), a key intermediate in synthetic organic chemistry.[1] We present detailed, field-proven protocols for chromatographic and spectroscopic techniques essential for confirming the identity, purity, and stability of this compound. The causality behind experimental choices is explained to empower researchers in adapting these methods. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are detailed, providing a self-validating framework for quality control and research applications.

Introduction and Compound Overview

This compound is an aromatic aldehyde featuring a vanillin core structure functionalized with a phenylethoxy ether linkage. This structural motif makes it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and fine chemicals. Given its role as a synthetic intermediate, rigorous analytical characterization is paramount to ensure the quality, consistency, and safety of downstream products.

This guide establishes an integrated analytical workflow to provide a complete profile of the compound, addressing identity, structure, purity, and potential impurities.

Compound Properties:

| Property | Value | Source |

| CAS Number | 149428-74-0 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| IUPAC Name | This compound | General knowledge |

Synthesis Context and Impurity Profiling

A robust analytical strategy must account for potential impurities arising from the synthetic route. The most common synthesis for this class of compounds is the Williamson ether synthesis, reacting vanillin (3-methoxy-4-hydroxybenzaldehyde) with a 2-phenylethyl halide under basic conditions.

Caption: Typical synthesis of the target compound.

This process can introduce several predictable impurities that must be monitored:

-

Unreacted Starting Materials: Vanillin, 2-phenylethyl halide.

-

Reagent-Related Impurities: Residual base or phase-transfer catalysts.

-

Side-Products: Products of self-condensation or elimination reactions.

-

Degradation Products: Benzaldehydes are susceptible to air oxidation, forming the corresponding benzoic acid.[2] This is a critical impurity to monitor for stability and storage.

Chromatographic Analysis for Purity and Assay

Chromatographic methods are the cornerstone for determining the purity of chemical compounds. We present protocols for both HPLC and GC-MS, which provide orthogonal information for a high-confidence purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds.[3] A C18 column provides excellent hydrophobic retention for the aromatic rings, while a gradient elution with acetonitrile and water ensures sharp peaks and efficient separation of the main compound from both more polar (e.g., vanillin) and less polar impurities. UV detection is highly effective due to the strong absorbance of the conjugated aromatic system.

Protocol: Purity Determination by HPLC

-

Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of acetonitrile to create a 1.0 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 acetonitrile:water mixture for analysis.

-

Instrumentation: A standard HPLC system with a UV/DAD detector is required.

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for robust separation of aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape for aldehydes and acids. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. |

| Gradient | 0-20 min: 40% to 95% B; 20-25 min: 95% B; 25.1-30 min: 40% B | A gradient is essential to elute all potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | |

| Detection | UV at 254 nm and 280 nm | 254 nm provides a general response for aromatic compounds; 280 nm is closer to the λmax for the substituted benzaldehyde structure. |

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides exceptional separation and definitive identification based on mass spectra.[4][5] This method is particularly useful for detecting residual starting materials or low molecular weight side-products.

Protocol: Impurity Identification by GC-MS

-

Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

-

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of aromatic compounds.[6] |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |

| Inlet Temp. | 250 °C | Ensures complete volatilization without degradation. |

| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min | The temperature ramp allows for the separation of compounds with different boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes. |

| Ion Source Temp. | 230 °C | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |

| Mass Range | 40 - 450 amu | Covers the mass of the parent compound and expected fragments/impurities. |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are required to confirm that the synthesized molecule has the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structural determination of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.

Protocol: Structural Confirmation by NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard if required.

-

Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Expected Chemical Shifts (Predicted):

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Notes |

| Aldehyde (-CHO) | ~9.8 (s, 1H) | ~191.0 | Singlet, downfield due to deshielding. |

| Aromatic (Benzaldehyde ring) | ~7.4 (m, 2H), ~7.0 (d, 1H) | ~150-110 | Complex splitting pattern. |

| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~56.0 | Sharp singlet. |

| Phenoxy -OCH₂- | ~4.2 (t, 2H) | ~70.0 | Triplet, coupled to adjacent CH₂. |

| Phenyl -CH₂- | ~3.1 (t, 2H) | ~36.0 | Triplet, coupled to adjacent OCH₂. |

| Aromatic (Phenyl ring) | ~7.3 (m, 5H) | ~138-126 | Multiplet for the monosubstituted phenyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. It is a fast and reliable technique for confirming the presence of key structural features.[7][8]

Protocol: Functional Group Analysis by FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum. Alternatively, prepare a KBr pellet.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3060-3030 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (methoxy, ethoxy) |

| ~2820 and ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublet)[7] |

| ~1690 | C=O Stretch | Aromatic Aldehyde (Conjugated) [8] |

| ~1600, ~1585, ~1500 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch | Aryl Ether |

| ~1140 | C-O Stretch | Alkyl Ether |

Mass Spectrometry (MS)

Principle: When coupled with GC or used with a direct infusion source, MS confirms the molecular weight of the compound via the molecular ion peak (M⁺˙). The fragmentation pattern provides a fingerprint that can be used to confirm the structure.

Expected Fragmentation Pattern (EI):

The molecular ion peak should be observed at m/z = 256. Key fragments would arise from the cleavage of the ether bond, which is often a favored fragmentation pathway.

Caption: Predicted major fragmentation pathways in EI-MS.

Integrated Analytical Workflow

A complete and trustworthy characterization relies on the synergistic use of these techniques. No single method is sufficient. The following workflow ensures a comprehensive analysis.

Caption: Integrated workflow for complete characterization.

References

-